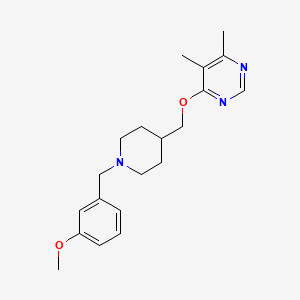
4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been used in the design of drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to interact with various targets in the body, leading to different therapeutic effects .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
Piperidine derivatives have been found to exhibit various biological and pharmacological activities .
生物活性
4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring and a piperidine moiety, which are known to influence various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H27N3O2, with a molecular weight of 341.455 g/mol. Its structural components include:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms that contribute to its biological activity.
- Piperidine moiety : Known for its role in various pharmacological applications, particularly in central nervous system (CNS) effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives demonstrate moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition, which can disrupt bacterial metabolism.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Compounds similar to this compound have shown promising results in reducing AChE activity, which could be beneficial in treating Alzheimer's disease .
Anticancer Properties
The compound's pyrimidine structure suggests potential anticancer activity. Research has indicated that pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Case Studies
- Study on Piperidine Derivatives : A series of synthesized piperidine derivatives were tested for their biological activities, including antibacterial and enzyme inhibition properties. The study found that certain modifications to the piperidine structure enhanced antimicrobial efficacy .
- Anticancer Evaluation : Another research focused on the synthesis of pyrimidine-based compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that modifications similar to those found in this compound could yield effective anticancer agents .
属性
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-16(2)21-14-22-20(15)25-13-17-7-9-23(10-8-17)12-18-5-4-6-19(11-18)24-3/h4-6,11,14,17H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOGIZYJDFMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














